molecular formula C10H14BrPS B14505577 tert-Butyl(phenyl)phosphinothioic bromide CAS No. 62839-85-4

tert-Butyl(phenyl)phosphinothioic bromide

Cat. No.: B14505577
CAS No.: 62839-85-4
M. Wt: 277.16 g/mol
InChI Key: QZOBCIIERXMOCR-UHFFFAOYSA-N
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Description

tert-Butyl(phenyl)phosphinothioic bromide is an organophosphorus compound that features a phosphinothioic group bonded to a tert-butyl and phenyl group, with a bromine atom attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl(phenyl)phosphinothioic bromide typically involves the reaction of tert-butyl(phenyl)phosphine with sulfur and bromine. The reaction conditions often require a controlled environment to ensure the proper formation of the phosphinothioic bromide compound. For instance, the reaction might be carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve the overall production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl(phenyl)phosphinothioic bromide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphinothioic group to a phosphine group.

    Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

Common reagents used in reactions with this compound include oxidizing agents like hydrogen peroxide for oxidation reactions, reducing agents such as lithium aluminum hydride for reduction reactions, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and reagents used. For example, oxidation reactions may yield phosphine oxides, while substitution reactions can produce a variety of phosphinothioic derivatives.

Scientific Research Applications

tert-Butyl(phenyl)phosphinothioic bromide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-Butyl(phenyl)phosphinothioic bromide involves its interaction with various molecular targets and pathways. The compound can act as a ligand, forming complexes with metals and other substrates. These interactions can influence the reactivity and properties of the compound, leading to its diverse applications in different fields.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl(phenyl)phosphinothioic bromide include:

  • tert-Butyl(phenyl)phosphine
  • tert-Butyl(phenyl)phosphinothioic acid
  • tert-Butyl(phenyl)phosphinothioic chloride

Uniqueness

This compound is unique due to the presence of the bromine atom, which allows for further functionalization through substitution reactions. This makes it a versatile compound for various synthetic applications and research studies.

Properties

CAS No.

62839-85-4

Molecular Formula

C10H14BrPS

Molecular Weight

277.16 g/mol

IUPAC Name

bromo-tert-butyl-phenyl-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C10H14BrPS/c1-10(2,3)12(11,13)9-7-5-4-6-8-9/h4-8H,1-3H3

InChI Key

QZOBCIIERXMOCR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)P(=S)(C1=CC=CC=C1)Br

Origin of Product

United States

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